Dabigatran impurity 22
Overview
Description
Dabigatran impurity 22, also known as 3-Hexyl Chloroformate, is a potential impurity in the synthesis of Dabigatran Etexilate Mesylate . Dabigatran Etexilate Mesylate is a nonpeptide and direct thrombin inhibitor .
Synthesis Analysis
The synthesis of Dabigatran and its impurities has been analyzed using LC-MS methods . The analysis was carried out on a Shimadzu Shim-pack XR-ODS II column with a mobile phase containing water with 0.1% of formic acid as mobile phase A and acetonitrile as mobile phase B in a gradient program .Chemical Reactions Analysis
The chemical reactions involving Dabigatran and its impurities have been analyzed using LC-MS methods . The impurities were characterized by ESI-MS .Scientific Research Applications
LC-MS Method for Drug Stability Study and Impurity Profile : A study by Arous and Al-Mardini (2018) developed a sensitive LC-MS method for analyzing Dabigatran Etexilate and estimating its impurity profile in active pharmaceutical ingredients and pharmaceutical dosage forms. This method is crucial for understanding the stability profile of the drug under various stress conditions, including hydrolysis, photolysis, thermolysis, and oxidation. It successfully separated and identified degradation products of Dabigatran Etexilate, including the impurity profile which overlaps with degradation products (Arous & Al-Mardini, 2018).
Gradient RP-HPLC Method for Determining Impurities : Nagadeep, Kamaraj, and Arthanareeswari (2015) developed a selective RP-HPLC method for separating and determining potential related impurities in Dabigatran Etexilate. This method is used for quality control of the drug substance and drug product, emphasizing the importance of accurate impurity profiling for ensuring drug safety and efficacy (Nagadeep, Kamaraj, & Arthanareeswari, 2015).
Impurities in Dabigatran Etexilate Mesylate Processes : A study by Zheng et al. (2014) focused on the synthetic impurities present in Dabigatran Etexilate Mesylate. The research explored the pathways through which these impurities are formed during the manufacturing process and suggested strategies to minimize their formation. This is vital for maintaining the quality and safety of the drug (Zheng et al., 2014).
Synthesis of Potential Impurities of Dabigatran Etexilate : Reddy et al. (2017) described the origin, control, and synthesis of potent impurities of Dabigatran Etexilate, emphasizing the importance of understanding impurity profiles in the context of drug quality and safety (Reddy et al., 2017).
Analytical Method Development for Dabigatran Etexilate : Nawale et al. (2018) developed a reverse-phase–high-performance liquid chromatography method for the quantitative determination of Dabigatran Etexilate and its impurities. This method adheres to International Conference on Harmonization guidelines, demonstrating the global standards required for drug quality control (Nawale et al., 2018).
Safety And Hazards
The safety data sheet for Dabigatran impurity D suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
hexan-3-yl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSXSTNHWZHSLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexan-3-yl carbonochloridate | |
CAS RN |
58906-62-0 | |
Record name | 3-Hexyl chloroformate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37H4L3YKL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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